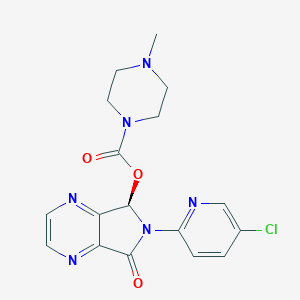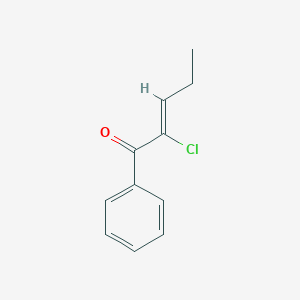
N,N-dimethyl-1-piperazin-1-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1-piperazin-1-ylmethanamine, also known as DMPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPM is a tertiary amine that contains two methyl groups and a piperazine ring. It is a colorless, odorless, and water-soluble compound that has a molecular weight of 160.24 g/mol. In
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1-piperazin-1-ylmethanamine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, N,N-dimethyl-1-piperazin-1-ylmethanamine has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied as a potential drug delivery agent due to its ability to cross the blood-brain barrier. In agriculture, N,N-dimethyl-1-piperazin-1-ylmethanamine has been studied as a plant growth regulator and as a potential pesticide. In industry, N,N-dimethyl-1-piperazin-1-ylmethanamine has been studied as a potential corrosion inhibitor and as a solvent for various chemicals.
Wirkmechanismus
The exact mechanism of action of N,N-dimethyl-1-piperazin-1-ylmethanamine is not fully understood. However, it is believed that N,N-dimethyl-1-piperazin-1-ylmethanamine acts as a chelating agent, which can bind to metal ions and prevent them from participating in chemical reactions. N,N-dimethyl-1-piperazin-1-ylmethanamine has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
N,N-dimethyl-1-piperazin-1-ylmethanamine has been shown to have various biochemical and physiological effects. In animal studies, N,N-dimethyl-1-piperazin-1-ylmethanamine has been shown to reduce inflammation and pain. It has also been shown to have antitumor properties in cancer cell lines. In plant studies, N,N-dimethyl-1-piperazin-1-ylmethanamine has been shown to promote plant growth and increase crop yields. However, the exact biochemical and physiological effects of N,N-dimethyl-1-piperazin-1-ylmethanamine are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-dimethyl-1-piperazin-1-ylmethanamine in lab experiments is its solubility in water, which makes it easy to dissolve in aqueous solutions. N,N-dimethyl-1-piperazin-1-ylmethanamine is also relatively stable under normal laboratory conditions. However, N,N-dimethyl-1-piperazin-1-ylmethanamine has some limitations in lab experiments. It can react with metal ions in the presence of oxygen, which can affect the accuracy of experimental results. N,N-dimethyl-1-piperazin-1-ylmethanamine can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N,N-dimethyl-1-piperazin-1-ylmethanamine. One area of research is the development of N,N-dimethyl-1-piperazin-1-ylmethanamine as a potential drug delivery agent. Another area of research is the study of N,N-dimethyl-1-piperazin-1-ylmethanamine as a potential plant growth regulator and pesticide. Additionally, the exact mechanism of action and biochemical and physiological effects of N,N-dimethyl-1-piperazin-1-ylmethanamine are still being studied, and further research in these areas is needed to fully understand the potential applications of N,N-dimethyl-1-piperazin-1-ylmethanamine.
Conclusion:
In conclusion, N,N-dimethyl-1-piperazin-1-ylmethanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N,N-dimethyl-1-piperazin-1-ylmethanamine can be synthesized using various methods, and it has been studied for its anti-inflammatory, analgesic, antitumor, and plant growth regulator properties. N,N-dimethyl-1-piperazin-1-ylmethanamine has various advantages and limitations in lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential applications of N,N-dimethyl-1-piperazin-1-ylmethanamine.
Synthesemethoden
N,N-dimethyl-1-piperazin-1-ylmethanamine can be synthesized using various methods, including the reaction of piperazine with formaldehyde and dimethylamine, the reaction of piperazine with formaldehyde and dimethyl sulfate, and the reaction of piperazine with formaldehyde and dimethylamine hydrochloride. The most commonly used method is the reaction of piperazine with formaldehyde and dimethylamine, which yields N,N-dimethyl-1-piperazin-1-ylmethanamine as a product.
Eigenschaften
CAS-Nummer |
153040-09-6 |
|---|---|
Produktname |
N,N-dimethyl-1-piperazin-1-ylmethanamine |
Molekularformel |
C7H17N3 |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
N,N-dimethyl-1-piperazin-1-ylmethanamine |
InChI |
InChI=1S/C7H17N3/c1-9(2)7-10-5-3-8-4-6-10/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
SKMKXWWFLGNGJV-UHFFFAOYSA-N |
SMILES |
CN(C)CN1CCNCC1 |
Kanonische SMILES |
CN(C)CN1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)
![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)


![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)


![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)
![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)